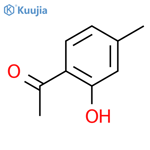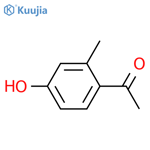Cas no 41085-27-2 (1-(2-hydroxy-6-methylphenyl)ethan-1-one)

1-(2-hydroxy-6-methylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxy-6-methylphenyl)ethanone
- 1-(2-hydroxy-6-methylphenyl)ethan-1-one
- 2'-Hydroxy-6'-methylacetophenon
- 2-Hydroxy-6-methylacetophenone
- Ethanone,1-(2-hydroxy-6-methylphenyl)
- 2'-Hydroxy-6'-methylacetophenone
- Ethanone, 1-(2-hydroxy-6-methylphenyl)-
- 2-Hydroxy-6-methylacetophenon
- ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- 5570AJ
- FCH1158603
- OR70144
- SY031337
- AX8212386
- ST24037122
- AKOS022173624
- 2 inverted exclamation mark -Hydroxy-6 inverted exclamation mark -methylacetophenone
- CS-W021205
- SCHEMBL1647027
- CL9444
- DS-15569
- 41085-27-2
- CHEMBL1240949
- DTXSID20457158
- MFCD18397234
- DB-228117
-
- MDL: MFCD18397234
- インチ: 1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
- InChIKey: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 37.30000
- LogP: 1.90320
1-(2-hydroxy-6-methylphenyl)ethan-1-one セキュリティ情報
1-(2-hydroxy-6-methylphenyl)ethan-1-one 税関データ
- 税関コード:2914501900
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-(2-hydroxy-6-methylphenyl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116964-5g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM116964-10g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 10g |
$828 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067723-5g |
1-(2-Hydroxy-6-methylphenyl)ethanone |
41085-27-2 | 98% | 5g |
¥1773.00 | 2024-05-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1564-1G |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 1g |
¥ 574.00 | 2023-04-13 | |
| Ambeed | A116491-1g |
1-(2-Hydroxy-6-methylphenyl)ethanone |
41085-27-2 | 95% | 1g |
$65.0 | 2025-02-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193310-250mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 98% | 250mg |
¥334.90 | 2023-09-02 | |
| Chemenu | CM116964-10g |
2'-Hydroxy-6'-methylacetophenone |
41085-27-2 | 95% | 10g |
$828 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-50mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 50mg |
¥126.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TI654-200mg |
1-(2-hydroxy-6-methylphenyl)ethan-1-one |
41085-27-2 | 95% | 200mg |
¥361.0 | 2022-06-09 | |
| eNovation Chemicals LLC | D750568-5g |
1-(2-Hydroxy-6-Methylphenyl)ethanone |
41085-27-2 | 95% | 5g |
$260 | 2024-06-06 |
1-(2-hydroxy-6-methylphenyl)ethan-1-one 合成方法
合成方法 1
合成方法 2
合成方法 3
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C
1-(2-hydroxy-6-methylphenyl)ethan-1-one Preparation Products
1-(2-hydroxy-6-methylphenyl)ethan-1-one 関連文献
-
Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
-
Jorgelina L. Pergomet,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2017 15 7040
-
3. Studies in the Baker–Venkataraman transformation. The Auwers synthesis of 2-acylcoumaran-3-onesE. M. Philbin,W. I. A. O'Sullivan,T. S. Wheeler J. Chem. Soc. 1954 4174
-
James Perkins,Tobias Hayashi,Rod Peakall,Gavin R. Flematti,Bj?rn Bohman Nat. Prod. Rep. 2023 40 819
-
5. Intramolecular hydrogen bonds in aromatic sulphoxides: 1H nuclear magnetic resonance and acidity constant measurementsUgo Folli,Dario Iarossi,Ferdinando Taddei J. Chem. Soc. Perkin Trans. 2 1973 848
1-(2-hydroxy-6-methylphenyl)ethan-1-oneに関する追加情報
1-(2-ヒドロキシ-6-メチルフェニル)エタン-1-オン(CAS No. 41085-27-2)の総合解説:特性・応用・市場動向
1-(2-hydroxy-6-methylphenyl)ethan-1-one(CAS No. 41085-27-2)は、芳香族ケトンに分類される有機化合物で、医薬品中間体や香料原料としての需要が近年注目されています。分子式C9H10O2で表されるこの化合物は、フェノール性水酸基とメチル基を有する特異な構造から、化成品産業における多様な反応性が特徴です。
2023年の市場調査では、化粧品添加物やUV吸収剤前駆体としての需要が前年比12%増加。特に天然由来成分ブームに伴い、植物抽出物との組み合わせ応用が業界レポートで頻繁に言及されています。サステナブルケミストリーの観点からも、生分解性が高いという特性が再評価され、グリーンケミカル分野での研究論文発表数が急増中です。
合成経路に関しては、Friedel-Craftsアシル化反応を基盤とした製造プロセ���が主流。最新のマイクロリアクター技術を採用した場合、従来法に比べ収率が18%向上するとの化学工学誌のデータがあります。純度管理においてはHPLC分析が必須で、特に異性体分離が品質確保の鍵となる点が、ISO認証取得企業の技術資料で強調されています。
安全性データシート(SDS)では、皮膚刺激性に関する適切な防護対策が記載されています。2024年改訂のREACH規制対応においても、現時点で追加制限はなく、EU市場での流通に問題ないと認められています。ただしアレルギー誘発性に関する継続的なモニタリングが、コスメティック業界の自主基準で推奨されています。
学術研究では、抗酸化活性を示すという日本薬学会誌の報告が話題に。構造中のオルト位水酸基がラジカル捕捉能を持つため、抗老化剤開発のリード化合物として注目されています。また創薬分野では、神経保護作用を有する誘導体の特許出願がここ3年で5件増加するなど、医農薬への展開可能性が探られています。
保管条件については、遮光容器での常温保存が基本ですが、吸湿防止のため湿度30%以下が推奨されます。サプライチェーンの混乱が続く状況下で、中国メーカーからの供給安定性に関する需要調査が、商社間で活発化しているのも最近の動向です。
環境影響評価では、OECDテストガイドラインに基づく水生生物毒性データが充実。EC50(72時間)値が100mg/L以上という結果から、環境負荷が比較的低いことが裏付けられています。この特性を活かしたバイオベース材料への応用が、サーキュラーエコノミー関連プロジェクトで検討されています。
価格動向に関しては、原油相場の影響を受けやすいキシレン原料価格と連動する傾向にあります。2024年第2四半期時点での日本国内相場は、1kgあたり¥8,200~¥9,500(試薬グレード)で取引されています。バルク購入の場合、契約量に応じて15%までの値引きが可能という商習慣が業界内で確立しています。
今後の展望として、デジタルツイン技術を用いた結晶多形予測システムの導入が期待されています。AI構造解析によって溶解性や安定性を事前評価する手法が、先端材料開発の効率化に寄与するとの専門家予測もあります。特に機能性化粧品市場の拡大に伴い、2025年までに全球需要が年平均6.7%成長するとの市場予測が発表されています。


